REACTION_CXSMILES
|
C(CCC=N[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH2:14][S:15]([NH:18][CH3:19])(=[O:17])=[O:16])=[CH:10][CH:9]=1)#N>C(Cl)(Cl)Cl>[C:8]([CH2:9][C:10]1[C:9]2[C:8](=[CH:13][CH:12]=[C:11]([CH2:14][S:15]([NH:18][CH3:19])(=[O:16])=[O:17])[CH:10]=2)[NH:7][CH:11]=1)#[N:7]
|
Name
|
product
|
Quantity
|
0.7 g
|
Type
|
reactant
|
Smiles
|
C(#N)CCC=NNC1=CC=C(C=C1)CS(=O)(=O)NC
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Name
|
polyphosphate ester
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Quantity
|
7 g
|
Type
|
solvent
|
Smiles
|
|
Name
|
|
Quantity
|
14 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)(Cl)Cl
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Type
|
CUSTOM
|
Details
|
The resulting suspension was stirred with ice for 20 min.
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
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Details
|
was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 5 min.
|
Duration
|
5 min
|
Type
|
ADDITION
|
Details
|
poured onto ice
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Type
|
EXTRACTION
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Details
|
extracted with chloroform (4×20 ml)
|
Type
|
CUSTOM
|
Details
|
the extract dried
|
Type
|
CUSTOM
|
Details
|
Solvent was then removed
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Type
|
CUSTOM
|
Details
|
the residue purified by column chromatography (G)
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
C(#N)CC1=CNC2=CC=C(C=C12)CS(=O)(=O)NC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.38 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |